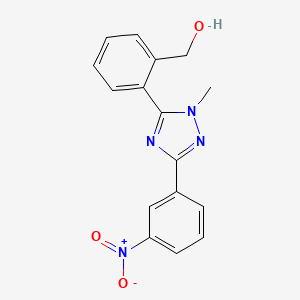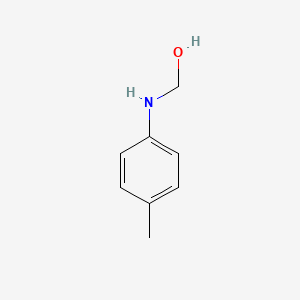
(4-Methylanilino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylanilino)methanol is an organic compound characterized by the presence of a methanol group attached to a 4-methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylanilino)methanol typically involves the methylation of aniline derivatives. One common method is the hydrogen autotransfer (or hydrogen borrowing) reaction, where methanol is used as the methylating agent. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: (4-Methylanilino)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
(4-Methylanilino)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Methylanilino)methanol involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound undergoes dehydrogenation to form reactive intermediates, which then participate in further chemical transformations. The β-hydride elimination of methanol is often the rate-determining step in these processes .
類似化合物との比較
N-Methylaniline: Similar in structure but lacks the methanol group.
4-Methylaniline: Similar aromatic structure but without the methanol group.
Aniline: The parent compound without any substituents.
Uniqueness: (4-Methylanilino)methanol is unique due to the presence of both the methanol and 4-methylaniline moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
特性
CAS番号 |
61599-99-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
(4-methylanilino)methanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2-5,9-10H,6H2,1H3 |
InChIキー |
REMBCRMECYJRQV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


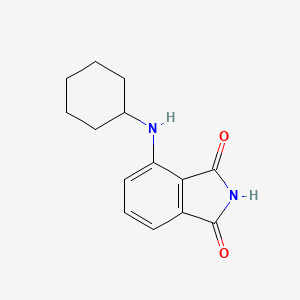
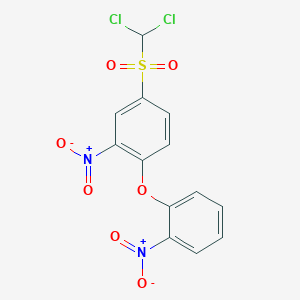
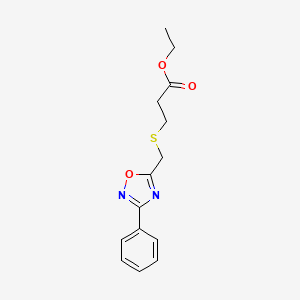

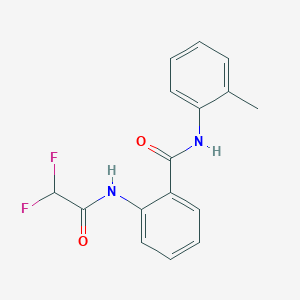
![1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B14591785.png)


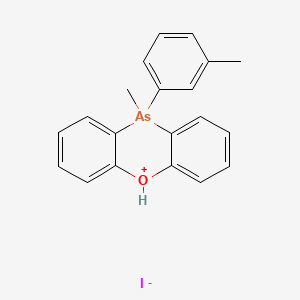


![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
